Cas no 13733-14-7 (1,3-Benzenediamine, 4,6-bis(1,1-dimethylethyl)-)

1,3-Benzenediamine, 4,6-bis(1,1-dimethylethyl)- is a sterically hindered aromatic diamine derivative, characterized by the presence of two tert-butyl substituents at the 4 and 6 positions of the benzene ring. This structural feature enhances its stability against oxidative degradation and thermal decomposition, making it suitable for high-performance applications. The compound serves as a key intermediate in the synthesis of advanced polymers, particularly polyimides and epoxy resins, where it contributes to improved thermal resistance and mechanical properties. Its hindered amine structure also offers potential utility in antioxidant formulations and specialty chemical synthesis. The product is typically handled under controlled conditions due to its reactivity as a diamine.
1,3-Benzenediamine, 4,6-bis(1,1-dimethylethyl)- structure
13733-14-7 structure
Product Name:1,3-Benzenediamine, 4,6-bis(1,1-dimethylethyl)-
CAS No:13733-14-7
MF:C14H24N2
MW:220.353763580322
MDL:MFCD20529158
CID:3716103
PubChem ID:18538219
Update Time:2025-10-28

1,3-Benzenediamine, 4,6-bis(1,1-dimethylethyl)- Chemical and Physical Properties

Names and Identifiers

    • 1,3-Benzenediamine, 4,6-bis(1,1-dimethylethyl)-
    • 5-amino-2,4-ditert-butylphenylamine
    • 4,6-Di-tert-butylbenzene-1,3-diamine
    • E75587
    • 4,6-ditert-butylbenzene-1,3-diamine
    • BS-46725
    • CS-0198922
    • AE-562/43458669
    • SCHEMBL560086
    • 13733-14-7
    • MDL: MFCD20529158
    • Inchi: 1S/C14H24N2/c1-13(2,3)9-7-10(14(4,5)6)12(16)8-11(9)15/h7-8H,15-16H2,1-6H3
    • InChI Key: GHEFMCWUTNRROV-UHFFFAOYSA-N
    • SMILES: NC1C=C(C(=CC=1C(C)(C)C)C(C)(C)C)N

Computed Properties

  • Exact Mass: 220.193948774g/mol
  • Monoisotopic Mass: 220.193948774g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 210
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.9
  • Topological Polar Surface Area: 52Ų

1,3-Benzenediamine, 4,6-bis(1,1-dimethylethyl)- Pricemore >>

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1,3-Benzenediamine, 4,6-bis(1,1-dimethylethyl)- Related Literature

Additional information on 1,3-Benzenediamine, 4,6-bis(1,1-dimethylethyl)-

Comprehensive Overview of 1,3-Benzenediamine, 4,6-bis(1,1-dimethylethyl)- (CAS No. 13733-14-7)

1,3-Benzenediamine, 4,6-bis(1,1-dimethylethyl)-, commonly referred to by its CAS No. 13733-14-7, is a specialized aromatic diamine compound with significant applications in polymer chemistry and material science. This compound, characterized by its tert-butyl substituents, exhibits unique steric and electronic properties that make it valuable in high-performance material synthesis. Researchers and industries frequently search for "1,3-Benzenediamine derivatives" or "sterically hindered diamines" due to their role in enhancing thermal stability and mechanical strength in advanced polymers.

The molecular structure of CAS 13733-14-7 features two 1,1-dimethylethyl (tert-butyl) groups positioned at the 4 and 6 locations of the benzene ring, which contribute to its bulky ligand behavior. This structural attribute is critical for applications requiring oxidation resistance and UV stability, topics increasingly relevant in sustainable material development. Searches for "high-temperature resistant polymers" or "UV-stabilized additives" often lead to discussions involving this compound, as it addresses growing demands for durable coatings and engineering plastics.

In recent years, the compound has gained attention in the context of green chemistry and circular economy initiatives. Its potential as a crosslinking agent for recyclable thermosets aligns with global trends toward eco-friendly materials. Queries like "biodegradable polymer crosslinkers" or "sustainable diamine applications" reflect this intersection of industrial needs and environmental concerns. The tert-butyl groups in 13733-14-7 further enable selective reactivity, minimizing unwanted side reactions—a feature highlighted in patents for low-VOC formulations.

From a synthetic perspective, 1,3-Benzenediamine, 4,6-bis(1,1-dimethylethyl)- serves as a precursor for polyimides and epoxy resins, materials dominating searches related to "electronic encapsulation" and "aerospace composites." Its compatibility with nanofillers (e.g., graphene or silica) has spurred research into nanocomposite systems, answering frequent questions about "lightweight structural materials." Analytical techniques such as HPLC and NMR are typically employed to verify its purity, a detail often sought in "diamine characterization methods" queries.

Ongoing studies explore the compound’s role in self-healing materials—a trending topic in material science forums. The steric hindrance from its tert-butyl groups can modulate reaction kinetics, enabling controlled polymerization processes. This aligns with frequent searches for "smart material design" and "autonomous repair coatings." Regulatory databases confirm its compliance with major chemical inventories (e.g., TSCA, REACH), addressing common concerns about "compliant diamine suppliers."

In summary, CAS 13733-14-7 represents a versatile building block for next-generation materials. Its synergy with sustainability goals, high-performance applications, and advanced polymerization techniques ensures continued relevance in both academic and industrial settings. As innovations in polymeric nanomaterials and green synthesis evolve, this compound remains a focal point for researchers addressing challenges in energy efficiency and material longevity.

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